5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is an organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methanesulfonyl-substituted phenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide can be achieved through several steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Formation of Benzamide: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is converted to an amide by reacting with 4-(methanesulfonyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified by recrystallization from ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (potassium carbonate).
Oxidation: Potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antitubercular, and anti-inflammatory properties.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the methanesulfonyl group, resulting in different biological activities.
5-Chloro-2-hydroxy-N-[4-(methylsulfonyl)phenyl]benzamide: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity not observed in its analogs.
Properties
CAS No. |
634186-57-5 |
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Molecular Formula |
C14H12ClNO4S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(4-methylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO4S/c1-21(19,20)11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18) |
InChI Key |
VZFYSRYXBXEMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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